
N-Benzoylmethanimine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzoylmethanimine N-oxide is a chemical compound that belongs to the class of amine oxides Amine oxides are characterized by the presence of a nitrogen-oxygen coordinate covalent bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Benzoylmethanimine N-oxide can be synthesized through the oxidation of tertiary amines. Common oxidizing agents used in this process include hydrogen peroxide, peroxycarboxylic acids, and other specialized oxidizing agents like Caro’s acid or m-chloroperbenzoic acid (m-CPBA) . The reaction typically involves treating the tertiary amine with the oxidizing agent under controlled conditions to form the N-oxide.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of hydrogen peroxide as the oxidizing agent due to its efficiency and cost-effectiveness. The reaction is carried out in a solvent such as methanol, and the process can be optimized using catalysts like titanium silicalite (TS-1) in a packed-bed microreactor .
Análisis De Reacciones Químicas
Types of Reactions
N-Benzoylmethanimine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form nitrones.
Reduction: It can be reduced back to the corresponding amine.
Substitution: The N-oxide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peroxycarboxylic acids, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed
Oxidation: Formation of nitrones.
Reduction: Regeneration of the original amine.
Substitution: Formation of substituted amine oxides or other derivatives.
Aplicaciones Científicas De Investigación
N-Benzoylmethanimine N-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-Benzoylmethanimine N-oxide involves its ability to act as an oxidizing agent. The nitrogen-oxygen bond in the N-oxide group can participate in redox reactions, leading to the formation of various products. The compound can also undergo intramolecular elimination reactions, such as the Cope elimination, to form alkenes and hydroxylamines .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine N-oxide: Another amine oxide with similar chemical properties.
N-Methylmorpholine N-oxide: Used as an oxidant in organic synthesis.
Triethylamine N-oxide: Commonly used in laboratory settings for various reactions.
Uniqueness
N-Benzoylmethanimine N-oxide is unique due to its specific structure and the presence of the benzoyl group, which imparts distinct chemical properties and reactivity compared to other amine oxides. This uniqueness makes it valuable in specialized applications and research areas.
Propiedades
Número CAS |
453594-51-9 |
|---|---|
Fórmula molecular |
C8H7NO2 |
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
N-benzoylmethanimine oxide |
InChI |
InChI=1S/C8H7NO2/c1-9(11)8(10)7-5-3-2-4-6-7/h2-6H,1H2 |
Clave InChI |
FUVXJHBZQVRHTE-UHFFFAOYSA-N |
SMILES canónico |
C=[N+](C(=O)C1=CC=CC=C1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



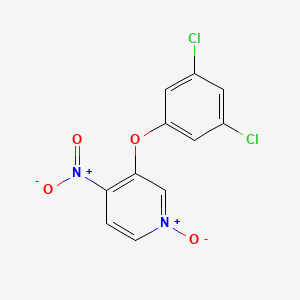
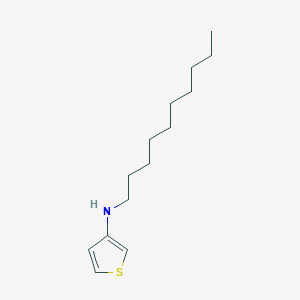
![2-[6-(3-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14233057.png)
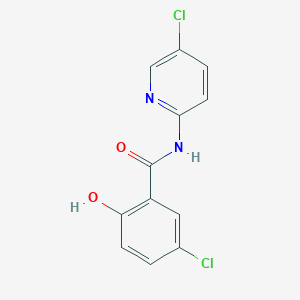
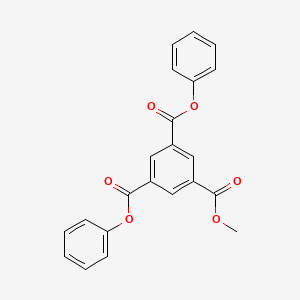
![1-(Aminomethyl)-5,6-dimethylspiro[2.4]heptane-1-carboxylic acid](/img/structure/B14233074.png)
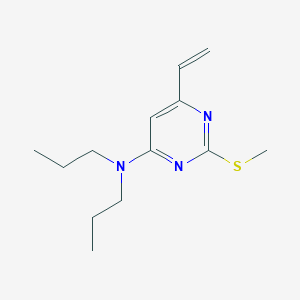
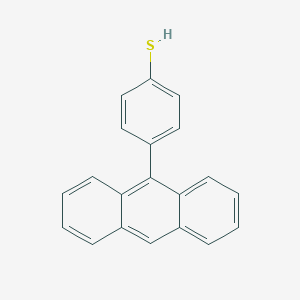
![2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene](/img/structure/B14233087.png)
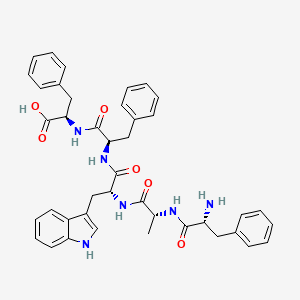
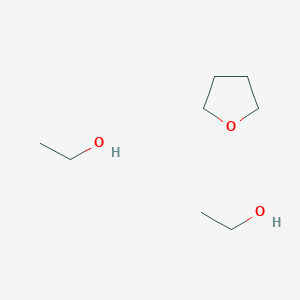
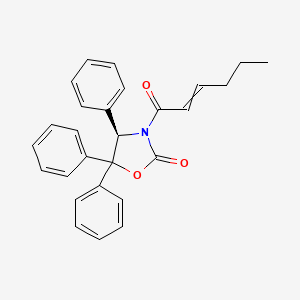
![Acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B14233094.png)
